molecular formula C7H13NO4 B057024 N-(tert-Butoxycarbonyl)glycine-2-13C CAS No. 145143-02-8

N-(tert-Butoxycarbonyl)glycine-2-13C

Cat. No.: B057024
CAS No.: 145143-02-8
M. Wt: 176.18 g/mol
InChI Key: VRPJIFMKZZEXLR-AZXPZELESA-N
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Description

N-(tert-Butoxycarbonyl)glycine-2-13C is a labeled compound used extensively in scientific research. It is a derivative of glycine, where the carbon-2 position is labeled with the stable isotope carbon-13. The tert-butoxycarbonyl (Boc) group is a protective group used in organic synthesis to protect amines from unwanted reactions. The compound’s molecular formula is Boc-NH13CH2CO2H, and it has a molecular weight of 176.18 .

Mechanism of Action

Target of Action

Boc-Glycine-2-13C, also known as N-(tert-Butoxycarbonyl)glycine-2-13C, is a 13C-labeled compound . It’s primarily used in peptide synthesis

Mode of Action

It’s known that this compound is used in peptide synthesis , which suggests it may interact with amino acids or peptides during the synthesis process.

Biochemical Pathways

Given its use in peptide synthesis , it’s likely involved in the formation of peptide bonds, which are crucial in the creation of proteins.

Pharmacokinetics

It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

Given its use in peptide synthesis , it’s likely that it plays a role in the formation of peptide bonds, which are crucial for the structure and function of proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(tert-Butoxycarbonyl)glycine-2-13C can be synthesized through a direct approach from the corresponding bromoacetates. The process involves the reaction of bromoacetates with tert-butoxycarbonyl chloride in the presence of a base, such as triethylamine, to form the Boc-protected glycine . The reaction conditions typically include:

    Temperature: Room temperature to 0°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including precise temperature control and efficient mixing .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)glycine-2-13C undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions to yield glycine-2-13C.

    Esterification: It can react with alcohols in the presence of a catalyst to form esters.

    Amidation: It can react with amines to form amides.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.

    Catalysts: Dicyclohexylcarbodiimide (DCC) for esterification.

    Solvents: Dichloromethane, tetrahydrofuran, or methanol.

Major Products Formed

Scientific Research Applications

N-(tert-Butoxycarbonyl)glycine-2-13C is widely used in various fields of scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butoxycarbonyl)glycine-2-15N: Labeled with nitrogen-15 instead of carbon-13.

    N-(tert-Butoxycarbonyl)glycine-13C2: Labeled with carbon-13 at two positions.

    N-(tert-Butoxycarbonyl)glycine-2-13C,15N: Labeled with both carbon-13 and nitrogen-15

Uniqueness

This compound is unique due to its specific labeling at the carbon-2 position with carbon-13. This specific labeling allows for precise tracking of metabolic pathways and detailed studies of enzyme mechanisms. The Boc group provides additional protection, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPJIFMKZZEXLR-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[13CH2]C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583858
Record name N-(tert-Butoxycarbonyl)(2-~13~C)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145143-02-8
Record name N-(tert-Butoxycarbonyl)(2-~13~C)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145143-02-8
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